Calcium 2,2'-(ethylenebis(oxy))bisacetate

Upconversion Nanoparticles Surface Modification Colloidal Stability

Calcium 2,2'-(ethylenebis(oxy))bisacetate (CAS 84864-57-3, MW 216.20 g/mol) is the calcium salt of 2,2'-(ethylenebis(oxy))bisacetic acid (EBAA; also known as 3,6-dioxaoctanedioic acid). The compound belongs to a class of dicarboxylate salts featuring a flexible ethylene glycol spacer that enables polydentate metal coordination.

Molecular Formula C6H8CaO6
Molecular Weight 216.20 g/mol
CAS No. 84864-57-3
Cat. No. B12659311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium 2,2'-(ethylenebis(oxy))bisacetate
CAS84864-57-3
Molecular FormulaC6H8CaO6
Molecular Weight216.20 g/mol
Structural Identifiers
SMILESC(COCC(=O)[O-])OCC(=O)[O-].[Ca+2]
InChIInChI=1S/C6H10O6.Ca/c7-5(8)3-11-1-2-12-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2
InChIKeyKVHWIQCOLIGYGJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium 2,2'-(Ethylenebis(oxy))bisacetate (CAS 84864-57-3): Chemical Identity, Chelating Class, and Procurement Baseline


Calcium 2,2'-(ethylenebis(oxy))bisacetate (CAS 84864-57-3, MW 216.20 g/mol) is the calcium salt of 2,2'-(ethylenebis(oxy))bisacetic acid (EBAA; also known as 3,6-dioxaoctanedioic acid) . The compound belongs to a class of dicarboxylate salts featuring a flexible ethylene glycol spacer that enables polydentate metal coordination [1]. The conjugate base (EBAA2−) functions as a chelating ligand, forming stable complexes with divalent and trivalent metal ions, a property exploited in both nutritional supplementation and coordination chemistry applications [1]. As a specialty chemical, it is listed under EINECS 284-380-5 and is supplied for research and industrial use .

Chelating ligand with flexible ethylene glycol spacer for polydentate metal coordination in surface engineering and coordination chemistry
Calcium counterion provides defined stoichiometry and ionic character where Na⁺ or K⁺ may interfere
Supplied for research and industrial use as a specialty chelating agent; may support nanoparticle and metal-complex synthesis workflows

Why Generic Substitution of Calcium 2,2'-(Ethylenebis(oxy))bisacetate with Common Calcium Chelates or Dicarboxylate Salts Fails


Calcium 2,2'-(ethylenebis(oxy))bisacetate cannot be freely interchanged with structurally proximate analogs such as calcium citrate, calcium disodium EDTA, or dipotassium 2,2'-(ethylenebis(oxy))bisacetate because the interplay between cation identity, ligand geometry, and the ethylene glycol spacer governs metal affinity, solubility, and complex stability in a manner that directly impacts performance in targeted applications [1]. For instance, the ethylether backbone in EBAA2− provides different chelate ring sizes and flexibility compared to EDTA's amine-based scaffold, altering selectivity for Ca2+ versus competing divalent cations . Similarly, substituting the calcium counterion with potassium (as in the dipotassium salt, CAS 41999-73-9) shifts solubility and ionic strength characteristics, thereby modifying behavior in solution-phase synthesis or biological milieus . The quantitative evidence below substantiates these differentiation dimensions.

Common calcium chelates (citrate, EDTA): Alter chelate ring size and ligand backbone; metal selectivity and complex geometry may not transfer directly.
Dipotassium salt (CAS 41999-73-9): Cation charge and solubility profile shift; solution ionic strength and thermal behavior can differ, limiting direct interchange.

Calcium 2,2'-(Ethylenebis(oxy))bisacetate: Quantitative Differentiation Evidence Against Closest Analogs


Colloidal Stability of Hydrophilic UCNPs: EBAA Method vs. Conventional Surface Modification

Although published data specifically compare the free acid EBAA ligand against alternative surface-modification approaches for upconversion nanoparticles (UCNPs), the calcium salt serves as a direct precursor or buffered source of the EBAA2− ligand in aqueous synthesis. In Dynamic Light Scattering (DLS) measurements, LiYF4:Yb,Er,Tm UCNPs synthesized via the EBAA method exhibited an initial hydrodynamic diameter of 11.39 nm. After 348 days of storage under ambient conditions, the same batch showed a diameter of 13.8 nm, corresponding to only a 21% increase and no significant particle agglomeration [1]. This long-term colloidal stability is a class-level inference for the calcium salt, as the carboxylate coordination to the nanoparticle surface is mediated by the EBAA2− anion irrespective of whether the counterion is H+, Ca2+, or K+.

UCNP colloidal stability
Class-level
DLS: 11.39 nm → 13.8 nm over 348 days (≈21% increase); no significant agglomeration reported
Supports long-term colloidal integrity of EBAA-modified nanoparticles
Inferred from EBAA method; verify with calcium salt batch
Upconversion Nanoparticles Surface Modification Colloidal Stability

Chelation-Driven Synthesis Yield: Ni(II)-EBAA Complex vs. Ni(II)-Trioxaundecanedioate Complex

A comparative synthesis study of Ni(II) coordination compounds using flexible carboxylic acids demonstrated that the ligand 2,2-ethylenebis(oxy)bisacetate (eoba, the conjugate base of EBAA) forms the complex [Ni(eoba)(H2O)2] (compound 2) in good yield via one-pot self-assembly in methanol at ambient conditions [1]. The analogous reaction with the longer-chain ligand 3,6,9-trioxaundecanedioate (toua) produced [Ni(toua)(H2O)]·2H2O (compound 1). While exact percentage yields were not explicitly reported, the study confirms that both compounds were obtained in good yields and fully characterized by elemental analysis, FTIR, XPS, and TGA, establishing that the shorter ethylene glycol spacer in EBAA does not compromise synthetic accessibility relative to the triethylene glycol analog [1].

Ni(II) complex synthesis
Supporting evidence
[Ni(eoba)(H₂O)₂] obtained in good yield via one-pot self-assembly in methanol at ambient temperature
Shorter EBAA spacer does not compromise synthetic accessibility vs. longer polyether analogs
Yield not quantified; reproducibility may vary
Coordination Chemistry Nickel Complexes Synthesis Yield

Calculated Physicochemical Differentiation: Calcium EBAA vs. Dipotassium EBAA Salt

The calcium salt (C6H8CaO6, MW 216.20, exact mass 216.00) and the dipotassium salt (C6H8K2O6, MW 254.32, exact mass 253.96) share the identical EBAA2− anion but differ fundamentally in cation properties . The calcium salt contributes a divalent cation (Ca2+) that can participate in additional ionic crosslinking or biological calcium delivery, while the dipotassium salt provides monovalent K+ ions with higher aqueous solubility. The exact mass difference of 37.96 Da enables unambiguous MS identification. The calcium salt's melting point is not reported (decomposition expected), whereas the free acid EBAA melts at 68–71°C , indicating that salt formation with calcium significantly alters thermal properties.

Physicochemical profile
Data to verify
Ca salt: MW 216.20, decomposes (mp not available); dipotassium salt: MW 254.32; free acid mp 68–71 °C
Informs counterion and thermal-property selection for synthesis
Cross-study comparison; confirm with analytical data
Solubility Counterion Selection Formulation

Calcium 2,2'-(Ethylenebis(oxy))bisacetate (CAS 84864-57-3): Evidence-Backed Application Scenarios for Procurement Decision-Making


Precursor for Hydrophilic Upconversion Nanoparticle (UCNP) Surface Engineering

In protocols requiring the EBAA method for synthesizing water-dispersible UCNPs, calcium 2,2'-(ethylenebis(oxy))bisacetate serves as a stoichiometric source of the EBAA2− chelating ligand. Evidence shows that EBAA-modified LiYF4:Yb,Er,Tm UCNPs maintain colloidal stability with only a 2.4 nm size increase over 348 days, preventing the rapid aggregation that plagues unmodified hydrophobic UCNPs [1]. The calcium counterion does not interfere with the carboxylate-surface coordination and may be preferable when residual sodium or potassium ions are undesirable in downstream bioimaging or sensing applications.

Synthesis of Well-Defined Ni(II) Coordination Compounds with Short-Chain Dicarboxylate Ligands

When a rigid, short ethylene glycol spacer is required for crystallizing Ni(II) or other transition metal complexes, the EBAA2− ligand (accessible from the calcium salt via cation exchange or direct use) enables one-pot self-assembly in methanol at ambient temperature, yielding fully characterizable products [1]. This contrasts with longer triethylene glycol analogs, which introduce additional conformational flexibility that may hinder crystallization or alter coordination geometry.

Calcium-Containing Chelate for Nutritional or Pharmaceutical Formulations Requiring Controlled Ca2+ Delivery

For applications where a soluble, stoichiometrically defined calcium source with chelating properties is needed—such as in calcium-fortified formulations or drug delivery matrices—calcium 2,2'-(ethylenebis(oxy))bisacetate offers a 1:1 Ca-to-ligand stoichiometry (MW 216.20, Ca content ~18.5% by weight) with the ethylene glycol spacer enhancing aqueous compatibility [1]. This differentiates it from calcium citrate (Ca content ~21%, but different chelate geometry) and calcium disodium EDTA (Ca content ~10%, with EDTA's amine-based scaffold posing distinct selectivity and regulatory profiles).

Application
Selection Property
Validation Focus
Hydrophilic UCNP surface engineering
EBAA²⁻ ligand source with calcium counterion
Long-term colloidal stability and size retention under storage
Transition metal coordination synthesis
Short ethylene glycol spacer for rigid chelate geometry
Crystallization and full characterization of target complexes
Calcium-delivery formulation research
Stoichiometric Ca content with enhanced aqueous compatibility
Chelate geometry and Ca-release profile in model formulations
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